molecular formula C7H11NO3 B13908994 (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid

Cat. No.: B13908994
M. Wt: 157.17 g/mol
InChI Key: GEVGFCOXAHMUFM-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid is an α,β-unsaturated carboxylic acid featuring an (E)-configured double bond at the C2 position and a 3-hydroxyazetidin-1-yl substituent at the C4 position. This structural motif may enhance solubility in polar solvents and influence biological activity, making the compound relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid

InChI

InChI=1S/C7H11NO3/c9-6-4-8(5-6)3-1-2-7(10)11/h1-2,6,9H,3-5H2,(H,10,11)/b2-1+

InChI Key

GEVGFCOXAHMUFM-OWOJBTEDSA-N

Isomeric SMILES

C1C(CN1C/C=C/C(=O)O)O

Canonical SMILES

C1C(CN1CC=CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by the introduction of the butenoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent reactions introduce the butenoic acid moiety, often through the use of reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the double bond can produce saturated acids.

Scientific Research Applications

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The azetidine ring and butenoic acid moiety can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid with similar compounds from the literature:

Compound Name Substituent Configuration Functional Group Physical State Notable Properties Reference
This compound 3-hydroxyazetidin-1-yl E Carboxylic acid Not reported Potential H-bonding, solubility -
(E)-4-(Hept-2-yn-1-yloxy)but-2-enoic acid (1g) Hept-2-yn-1-yloxy E Carboxylic acid Viscous yellow oil Hydrophobic substituent
(E)-4-((4-(Thiophen-3-yl)but-3-yn-1-yl)oxy)but-2-enoic acid (1m) Thiophen-3-yl butynyloxy E Carboxylic acid Amorphous white solid Aromatic sulfur-containing group
(E)-methyl-4-(dimethylamino)but-2-enoate Dimethylamino E Ester Not reported Basic amino group, ester
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid 4-Fluorophenyl, oxo Z Carboxylic acid Not reported Electron-withdrawing groups
Key Observations:
  • Substituent Effects: The 3-hydroxyazetidin-1-yl group in the target compound contrasts with the alkoxy (e.g., hept-2-yn-1-yloxy in 1g) and thiophene-containing substituents (e.g., 1m) . The azetidine’s hydroxyl group may enhance aqueous solubility compared to hydrophobic alkoxy chains. Electron-withdrawing groups (e.g., 4-fluorophenyl and oxo in compounds) increase the acidity of the carboxylic acid, whereas electron-donating groups (e.g., dimethylamino in the ester derivative ) reduce acidity.
  • The (Z)-isomer in would exhibit distinct reactivity and intermolecular interactions.
  • Functional Groups :

    • Carboxylic acids (target compound, 1g, 1m, ) are more acidic and polar than ester derivatives (), which may hydrolyze under basic conditions .

Physicochemical and Spectroscopic Properties

  • Solubility : The hydroxyazetidine group likely improves water solubility compared to hydrophobic substituents like hept-2-yn-1-yloxy (1g) .
  • Thermal Stability : Thiophene-containing compounds (1m, 1n) exhibit solid-state stability due to aromatic stacking, whereas alkoxy derivatives (1g) are viscous oils .
  • Spectroscopy :
    • 1H NMR : The hydroxyazetidine proton would resonate downfield (δ ~3.5–5.0 ppm) due to hydrogen bonding, distinct from alkoxy protons (δ ~4.0–4.5 ppm in 1g) .
    • HRMS : All compounds in showed exact mass matches, confirming synthetic accuracy .

Biological Activity

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₉NO₃
  • Molecular Weight : 143.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound has been shown to modulate the activity of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the downregulation of cyclin D1 and upregulation of p21 .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study conducted on mice bearing xenografts of human breast cancer cells revealed that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, corroborating the compound's antitumor activity .

Study 2: Anti-inflammatory Activity

In a model of collagen-induced arthritis, administration of this compound resulted in reduced joint swelling and pain. The study highlighted a decrease in inflammatory markers and improvement in mobility scores among treated animals .

Data Table: Summary of Biological Activities

Activity TypeEffectMechanismReference
AntitumorInhibition of cancer cell growthInduction of apoptosis
Anti-inflammatoryReduction of inflammatory cytokinesModulation of immune response
Pain ReliefDecreased joint swellingInhibition of pro-inflammatory mediators

Q & A

Q. What safety protocols are essential for handling this compound in aqueous environments?

  • Answer : Avoid contact with water until fully characterized due to potential hydrolysis of the azetidine ring. Use gloveboxes for air-sensitive steps. Follow ECHA guidelines for waste disposal: neutralize acidic solutions with sodium bicarbonate before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.